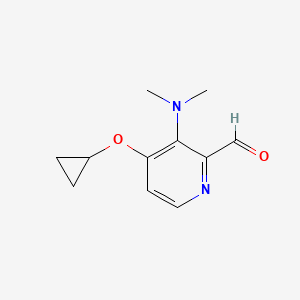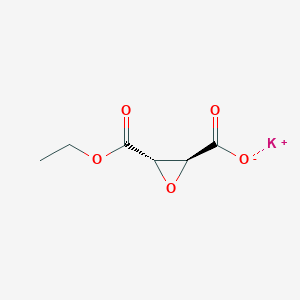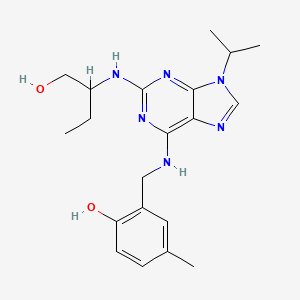
2-(((2-((1-Hydroxybutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)methyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol typically involves multi-step organic reactions. The process begins with the preparation of the purine derivative, followed by the introduction of the hydroxybutan-2-yl group through a nucleophilic substitution reaction. The final step involves the coupling of the purine derivative with 4-methylphenol under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[({2-[(1-hydroxybutan-2-yl)amino]-9-(propan-2-yl)-9H-purin-6-yl}amino)methyl]-4-methylphenol include other purine derivatives and phenolic compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of a purine core with a hydroxybutan-2-yl group and a 4-methylphenol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H28N6O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[[[2-(1-hydroxybutan-2-ylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C20H28N6O2/c1-5-15(10-27)23-20-24-18(17-19(25-20)26(11-22-17)12(2)3)21-9-14-8-13(4)6-7-16(14)28/h6-8,11-12,15,27-28H,5,9-10H2,1-4H3,(H2,21,23,24,25) |
InChI Key |
KWXOHZOEEBOAEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=C(C=CC(=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


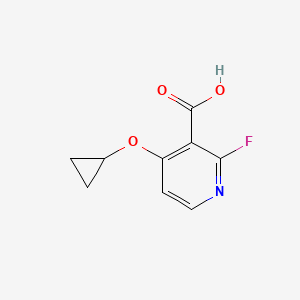
![diethyl [(E)-1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate](/img/structure/B14806648.png)
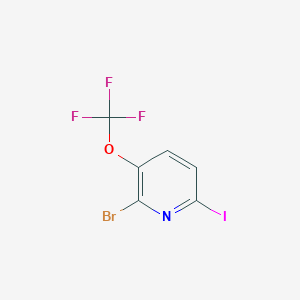
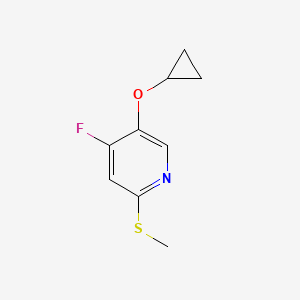
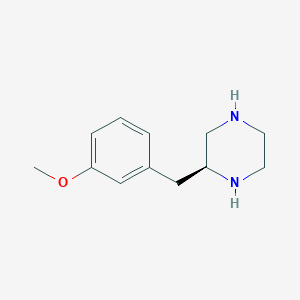
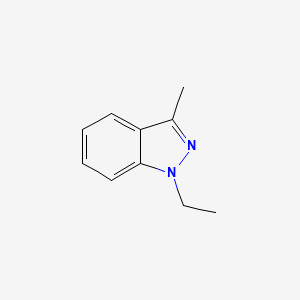
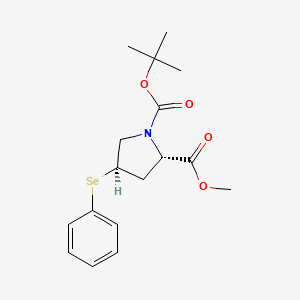
![2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B14806693.png)

![(5-chloro-2-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B14806709.png)
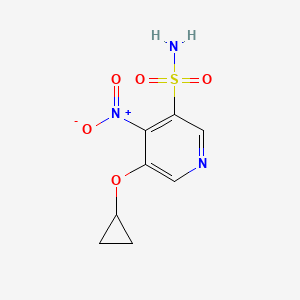
![1-[1-(4-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14806716.png)
